![molecular formula C10H15ClN2O3 B3006925 t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate CAS No. 2174001-85-3](/img/structure/B3006925.png)
t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Bioactive Molecules
The oxazoline ring found in t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate is a prominent feature in many bioactive molecules. This compound can be utilized in the synthesis of various pharmaceuticals due to its potential biological activities. The oxazoline moiety is particularly significant in the development of new drugs, where it can act as a core structure for the modification and optimization of pharmacological properties .
Catalysis: Enhancing Reaction Efficiency
In catalysis, t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate can be involved in the synthesis of catalysts that facilitate the formation of oxazoline rings. These catalysts are crucial for enhancing the efficiency of various chemical reactions, including those that produce pharmaceuticals and fine chemicals. The compound’s role in the electrophilic cyclization of allylic amides is a testament to its versatility in catalytic processes .
Material Science: Development of Advanced Materials
The oxazoline derivatives, such as t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate, are valuable in material science for the development of advanced materials with specific properties. These materials can be used in high-performance applications that require stability and resilience under extreme conditions. The compound’s structural features contribute to the creation of novel materials with enhanced functionalities .
Polymer Chemistry: Synthesis of Functional Polymers
In polymer chemistry, t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate can be used to synthesize functional polymers. The oxazoline ring can be incorporated into polymer backbones to impart unique physical and chemical properties. These polymers can be tailored for specific applications, such as biodegradable plastics, coatings, and adhesives, by exploiting the reactive nature of the oxazoline moiety .
Industrial Applications: Process Optimization
The compound’s utility extends to industrial applications where it can be used to optimize various chemical processes. Its role in the synthesis of intermediates and active pharmaceutical ingredients (APIs) is crucial for the large-scale production of drugs. The compound’s reactivity and stability make it an ideal candidate for process optimization in industrial settings .
Natural Product Chemistry: Synthesis of Complex Molecules
t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate can also play a role in the synthesis of complex molecules found in natural products. The oxazoline ring is a common structural motif in many natural compounds, and this synthetic compound can be used as a starting point for the construction of these intricate molecular architectures .
Orientations Futures
Mécanisme D'action
Target of Action
Carbamates are generally known to interact with amines . They are often used as protecting groups for amines in organic synthesis .
Mode of Action
The compound is likely to interact with its targets through a process known as carbamylation . Carbamylation involves the reaction of a carbamate with an amine to form a protected amine . The carbamate can be removed under relatively mild conditions .
Biochemical Pathways
The carbamylation process is a key step in many biochemical pathways, particularly in the synthesis of peptides .
Result of Action
The carbamylation process can result in the protection of amines, preventing them from undergoing unwanted reactions during organic synthesis .
Action Environment
The action, efficacy, and stability of t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate can be influenced by various environmental factors. For instance, the pH of the environment can affect the carbamylation process . Additionally, the presence of other reactive species in the environment could potentially interfere with the compound’s action.
Propriétés
IUPAC Name |
tert-butyl N-[[4-(chloromethyl)-1,3-oxazol-5-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3/c1-10(2,3)16-9(14)12-5-8-7(4-11)13-6-15-8/h6H,4-5H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGHRTJIZWTOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CO1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

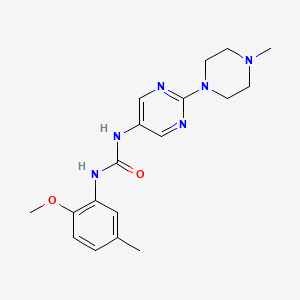
![5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006843.png)

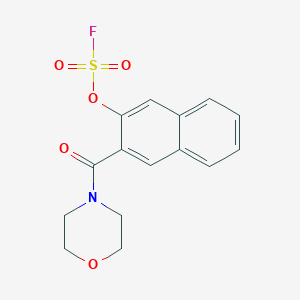
![3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B3006848.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B3006851.png)
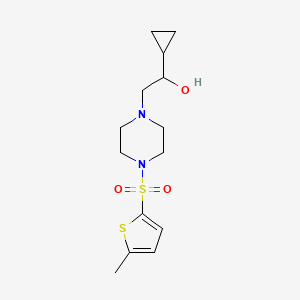
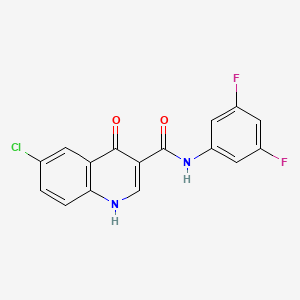
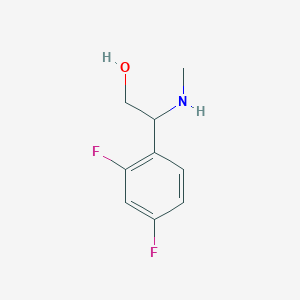
![4-(((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B3006858.png)

![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B3006861.png)
![6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3006863.png)
